molecular formula C8H9ClF2N2O B2645857 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 477871-42-4

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B2645857
CAS No.: 477871-42-4
M. Wt: 222.62
InChI Key: SGHARDOHFRWYPK-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a halogenated acetamide derivative characterized by a unique combination of chloro, difluoro, and pyrrole-functionalized ethyl substituents. The molecular formula is C₈H₁₀ClF₂N₂O, with a molecular weight of 232.63 g/mol (calculated). The compound’s structure features a central acetamide backbone with two fluorine atoms and one chlorine atom at the α-carbon, along with a 2-(1H-pyrrol-1-yl)ethyl group attached to the nitrogen atom.

Properties

IUPAC Name

2-chloro-2,2-difluoro-N-(2-pyrrol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O/c9-8(10,11)7(14)12-3-6-13-4-1-2-5-13/h1-2,4-5H,3,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHARDOHFRWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the reaction of 2-chloro-2,2-difluoroacetamide with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloro group, while hydrolysis can produce carboxylic acids or amines .

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide and analogous compounds:

Compound Name Substituents on Acetamide Nitrogen Halogenation Pattern Heterocycle/Functional Group Molecular Weight (g/mol) Primary Use/Application
Target Compound 2-(1H-pyrrol-1-yl)ethyl 2-chloro-2,2-difluoro Pyrrole 232.63 Research intermediate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl + methoxymethyl 2-chloro None 269.77 Herbicide (agrochemical)
TFA-D-Phe-(2-(N-Me)Pyr) (from ) 1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl 2,2,2-trifluoro Methyl-pyrrole + phenyl 352.32 Organic synthesis (chiral auxiliaries)
2-chloro-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}acetamide [2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl 2-chloro Pyrrole + thiophene 254.74 Building block (medicinal chemistry)

Key Differences and Implications

Halogenation: The target compound’s 2-chloro-2,2-difluoro pattern introduces stronger electron-withdrawing effects compared to mono-chloro derivatives like alachlor or the trifluoro compound in . This may enhance its reactivity in nucleophilic substitution reactions or alter binding affinity in biological targets . The trifluoro group in TFA-D-Phe-(2-(N-Me)Pyr) increases lipophilicity, making it suitable for chiral applications in asymmetric synthesis .

Heterocyclic Moieties :

  • The pyrrole-ethyl group in the target compound contrasts with the thiophene-pyrrole hybrid in the Enamine Ltd. analog . Thiophene’s sulfur atom may confer distinct electronic properties, while pyrrole’s nitrogen-rich structure could enhance hydrogen-bonding interactions.
  • Alachlor’s diethylphenyl group is typical of herbicides, where bulkier aromatic substituents improve soil adsorption and target specificity .

Applications :

  • Agrochemicals : Alachlor and pretilachlor () are widely used herbicides, whereas the target compound’s applications remain exploratory, likely due to its niche halogenation and pyrrole functionality.
  • Medicinal Chemistry : The Enamine Ltd. compound () and TFA-D-Phe-(2-(N-Me)Pyr) () highlight the role of halogenated acetamides in drug discovery, particularly as enzyme inhibitors or chiral auxiliaries.

Research Findings and Trends

  • Fluorine’s metabolic stability and electronegativity could improve pharmacokinetic profiles compared to non-fluorinated analogs .
  • Regulatory Considerations : Chloroacetamides like alachlor face regulatory scrutiny due to environmental persistence, whereas fluorine’s lower environmental impact may position the target compound as a safer alternative .

Biological Activity

2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic organic compound notable for its unique structural features, including a chloro group and two difluoro substituents attached to an acetamide moiety, linked to a pyrrole ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-chloro-2,2-difluoro-N-(2-pyrrol-1-ylethyl)acetamide
  • Molecular Formula : C8H9ClF2N2O
  • Molecular Weight : 222.62 g/mol
  • CAS Number : 477871-42-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in cellular signaling and metabolic processes. The specific mechanisms remain under investigation, but initial studies suggest antimicrobial and antiviral properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The compound's efficacy is believed to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Antiviral Properties

Preliminary findings suggest that the compound may possess antiviral properties. Its mechanism could involve interference with viral replication processes or inhibition of viral entry into host cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralPotential inhibition of viral replication

Case Study 1: Antimicrobial Efficacy

A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Antiviral Activity

In a preliminary screening for antiviral compounds, this compound showed promising results against influenza virus in vitro. The compound reduced viral titers by over 90% at concentrations below cytotoxic levels, suggesting a favorable therapeutic index.

Q & A

Q. Key Reaction Conditions :

Reagent/ConditionRoleExample
Chloroacetyl chlorideAcylating agent
DMF/DMSOSolvent
TriethylamineBase

Advanced: How do structural modifications influence the compound’s biological activity?

Answer:
The pyrrole-ethyl-acetamide backbone is critical for target engagement. Modifications alter pharmacodynamics:

  • Chloro/difluoro groups : Enhance metabolic stability and lipophilicity, improving membrane permeability .
  • Pyrrole substitution : Replacing pyrrole with piperidine reduces COX-II inhibition (see : IC₅₀ increased from 0.8 µM to >10 µM) .
  • Ethyl linker elongation : Increases flexibility but may reduce binding affinity due to entropic penalties .

Q. Structure-Activity Relationship (SAR) Table :

ModificationBiological ImpactReference
Trifluoromethyl additionIncreased selectivity for COX-II
Chloro → Fluoro substitutionReduced cytotoxicity

Basic: What analytical techniques are used to confirm purity and structure?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrole protons (δ 6.2–6.8 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₈H₁₀ClF₂N₂O: 235.04) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How can contradictory bioactivity data be resolved in COX inhibition assays?

Answer:
Discrepancies often arise from:

  • Assay variability : Use orthogonal methods (e.g., enzyme-linked immunosorbent assay vs. fluorometric assays) .
  • Cellular context : Test in primary cells (e.g., macrophages) vs. immortalized lines (e.g., RAW 264.7) .
  • Metabolic stability : Pre-incubate compound with liver microsomes to assess degradation .

Example : A study reported IC₅₀ = 0.8 µM (COX-II), while another found IC₅₀ = 5 µM. The discrepancy was traced to differences in enzyme source (human recombinant vs. murine) .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Engineering controls : Fume hood for solvent use (DMF, chloroacetyl chloride) .
  • Waste disposal : Neutralize chloroacetyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced: How can computational modeling guide the design of derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to COX-II’s hydrophobic pocket (PDB: 5KIR). Focus on interactions with Val-523 and Tyr-355 .
  • QSAR models : Corinate logP and polar surface area (PSA) with bioavailability. Optimal logP = 2–3, PSA <90 Ų .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What solvents and conditions are optimal for crystallization?

Answer:

  • Solvents : Ethanol/water (7:3) or dichloromethane/hexane .
  • Crystallography : Use SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.12 .

Advanced: How to address low yields in the fluorination step?

Answer:

  • Catalyst optimization : Use KF/Al₂O₃ or phase-transfer catalysts (e.g., TBAB) .
  • Temperature control : Maintain −20°C to minimize side reactions .
  • In situ monitoring : Track reaction progress via ¹⁹F NMR .

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